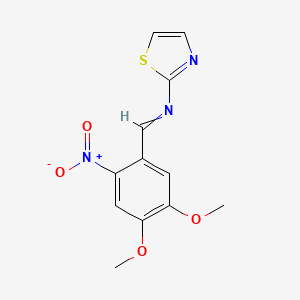
1-(4,5-Dimethoxy-2-nitrophenyl)-N-(1,3-thiazol-2-yl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,5-Dimethoxy-2-nitrophenyl)-N-(1,3-thiazol-2-yl)methanimine is a complex organic compound characterized by the presence of a nitrophenyl group, a thiazole ring, and methoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,5-Dimethoxy-2-nitrophenyl)-N-(1,3-thiazol-2-yl)methanimine typically involves the reaction of 4,5-dimethoxy-2-nitrobenzaldehyde with 2-aminothiazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4,5-Dimethoxy-2-nitrophenyl)-N-(1,3-thiazol-2-yl)methanimine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The imine bond can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(4,5-Dimethoxy-2-nitrophenyl)-N-(1,3-thiazol-2-yl)methanimine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4,5-Dimethoxy-2-nitrophenyl)-N-(1,3-thiazol-2-yl)methanimine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thiazole ring can interact with biological macromolecules. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dimethoxy-2-nitrophenylacetonitrile
- 4,5-Dimethoxy-2-nitrophenylamine
- 4,5-Dimethoxy-2-nitrophenylthiazole
Uniqueness
1-(4,5-Dimethoxy-2-nitrophenyl)-N-(1,3-thiazol-2-yl)methanimine is unique due to the presence of both a nitrophenyl group and a thiazole ring, which confer distinct chemical and biological properties
Properties
CAS No. |
58522-73-9 |
|---|---|
Molecular Formula |
C12H11N3O4S |
Molecular Weight |
293.30 g/mol |
IUPAC Name |
1-(4,5-dimethoxy-2-nitrophenyl)-N-(1,3-thiazol-2-yl)methanimine |
InChI |
InChI=1S/C12H11N3O4S/c1-18-10-5-8(7-14-12-13-3-4-20-12)9(15(16)17)6-11(10)19-2/h3-7H,1-2H3 |
InChI Key |
FJTUFUBBMAPIKV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=NC2=NC=CS2)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















